molecular formula C14H12CuN4O6 B13147432 (2,9-Dimethyl-1,10-phenanthroline)dinitratocopper

(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper

Cat. No.: B13147432
M. Wt: 395.81 g/mol
InChI Key: IKSFNJHOUQUQDU-UHFFFAOYSA-N
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Description

(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper is a coordination compound that features a copper ion complexed with 2,9-dimethyl-1,10-phenanthroline and nitrate ions. This compound is known for its unique chemical properties and applications in various fields, including analytical chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,9-Dimethyl-1,10-phenanthroline)dinitratocopper typically involves the reaction of copper(II) nitrate with 2,9-dimethyl-1,10-phenanthroline in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The resulting product is then isolated by filtration and recrystallization to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it alternates between different oxidation states.

    Substitution Reactions: The nitrate ligands can be substituted with other anions or ligands, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the copper center.

    Reducing Agents: Such as sodium borohydride, can reduce the copper center.

    Substitution Reagents: Various anions like chloride or sulfate can replace the nitrate ligands under appropriate conditions.

Major Products Formed

    Oxidation Products: Depending on the oxidizing agent, products may include higher oxidation state copper complexes.

    Reduction Products: Reduced copper complexes with lower oxidation states.

    Substitution Products: New coordination compounds with different anions replacing the nitrate ligands.

Scientific Research Applications

(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,9-Dimethyl-1,10-phenanthroline)dinitratocopper involves its ability to coordinate with various substrates through its copper center. The 2,9-dimethyl-1,10-phenanthroline ligand stabilizes the copper ion, allowing it to participate in redox reactions and coordinate with other molecules. This coordination ability is crucial for its applications in catalysis and analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 2,9-dimethyl-1,10-phenanthroline ligand, which provides steric hindrance and electronic effects that influence the compound’s reactivity and stability. This makes it particularly useful in selective analytical applications and specialized catalytic processes.

Properties

Molecular Formula

C14H12CuN4O6

Molecular Weight

395.81 g/mol

IUPAC Name

copper;2,9-dimethyl-1,10-phenanthroline;dinitrate

InChI

InChI=1S/C14H12N2.Cu.2NO3/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;;2*2-1(3)4/h3-8H,1-2H3;;;/q;+2;2*-1

InChI Key

IKSFNJHOUQUQDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2]

Origin of Product

United States

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